molecular formula C9H9N3O B180552 N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide CAS No. 174610-11-8

N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide

Cat. No. B180552
CAS RN: 174610-11-8
M. Wt: 175.19 g/mol
InChI Key: MBKMHSQQCZNILL-UHFFFAOYSA-N
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Description

“N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide” is a chemical compound with the CAS Number: 174610-11-8 . It has a molecular weight of 175.19 and its IUPAC name is N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide .


Molecular Structure Analysis

The InChI code for “N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide” is 1S/C9H9N3O/c1-6(13)12-9-4-7-2-3-10-8(7)5-11-9/h2-5,10H,1H3,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide” is a solid at room temperature . It has a melting point of 220°C .

Scientific Research Applications

  • Migraine Treatment : A study by Filla et al. (2003) discussed the development of selective 5-HT(1F) receptor agonists, including N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide analogues, for treating migraines. They found that some analogues demonstrated oral activity in a model indicative of antimigraine activity (Filla et al., 2003).

  • Tautomerism Studies : Katritzky and Ghiviriga (1995) applied the SIMPLE technique to study the tautomerism of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide derivatives, which helps in understanding chemical reactivity and stability (Katritzky & Ghiviriga, 1995).

  • Natural Product Isolation : Li et al. (2008) isolated new pyrrole alkaloids, including N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide derivatives, from an endophytic fungus, providing insights into natural product chemistry and potential pharmacological activities (Li et al., 2008).

  • Synthesis of Novel Compounds : Research by Reinecke and Ritter (1997) involved the synthesis of novel compounds using N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide in the context of polymer chemistry, demonstrating its utility in creating new materials (Reinecke & Ritter, 1997).

  • Antifungal and Insecticidal Activities : Zhou Bing-se (2013) designed and synthesized N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide compounds with antifungal and insecticidal activities, showing its potential in agricultural applications (Zhou Bing-se, 2013).

  • Antimicrobial and Antitumor Activities : Studies like those by Fadda et al. (2017) and Saeedian Moghadam and Amini (2018) explored the synthesis of heterocycles incorporating N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide for antimicrobial and antitumor activities, highlighting its relevance in medicinal chemistry (Fadda et al., 2017), (Saeedian Moghadam & Amini, 2018).

  • Alzheimer's Disease Research : Umar et al. (2019) synthesized 2-(piperazin-1-yl)N-(1H-pyrrolo[3,4-b]pyridin-3-yl)acetamides as potential inhibitors for acetylcholinesterase and amyloid β aggregation, relevant in Alzheimer's disease research (Umar et al., 2019).

  • Cancer Research : Research by Wang et al. (2015) involved modifying N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide derivatives as PI3K inhibitors, showcasing its potential in cancer therapy (Wang et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)12-9-4-7-2-3-10-8(7)5-11-9/h2-5,10H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKMHSQQCZNILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide

Synthesis routes and methods I

Procedure details

To a solution of N-{4-[(Z)-2-(dimethylamino)ethenyl]-5-nitropyridin-2-yl}acetamide (0.7 g, 3 mmol, Step b) in methanol and dichloromethane (5:1, 120 mL), palladium on carbon (0.4 g) was added followed by addition of acetic acid (7 mL). The reaction mixture was then purged with hydrogen gas and stirred overnight at room temperature. The resulting mixture was filtered over celite bed, and the residue was washed with methanol (100 mL). The combined filtrate was concentrated under vacuum and purified by silica gel column chromatography using methanol in dichloromethane (2%) to afford N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide (0.35 g, 71%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N,N-Dimethyl-2-(2-acetylamino-5-nitropyridin-4-yl)ethenamine (6 g, 24 mmol) was hydrogenated over platinum oxide (0.5 g) in ethanol (120 mL) at 35 psi of hydrogen for 15 min. The catalyst was removed by filtration and the solvent evaporated in vacuo. The residue was chromatographed on silica eluting with a gradient of 5 to 10% MeOH in DCM to afford a purple solid. This was triturated with ether and the precipitate collected by filtration to give the title compound (1.4 g, 33%) as a beige solid. mp 220° C. (dec.). 1H NMR (360 MHz, d6 -DMSO) δ 2.07 (3H, s), 6.45 (1H, s), 7.55-7.57 (1H, m), 8.21 (1H, s), 8.46 (1H, s), 10.16 (1H, br s) and 11.42 (1H, br s).
Name
N,N-Dimethyl-2-(2-acetylamino-5-nitropyridin-4-yl)ethenamine
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide
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